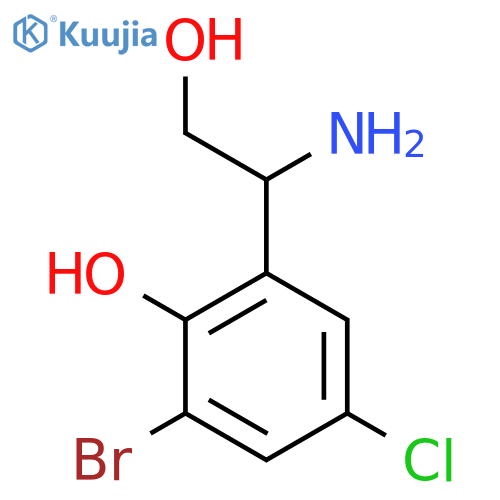Cas no 1337256-91-3 (2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol)

1337256-91-3 structure
商品名:2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
- EN300-1897165
- 1337256-91-3
-
- インチ: 1S/C8H9BrClNO2/c9-6-2-4(10)1-5(8(6)13)7(11)3-12/h1-2,7,12-13H,3,11H2
- InChIKey: SUUHPHMOLKNVDA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1O)C(CO)N)Cl
計算された属性
- せいみつぶんしりょう: 264.95052g/mol
- どういたいしつりょう: 264.95052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66.5Ų
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897165-0.05g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 0.05g |
$780.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-0.25g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 0.25g |
$855.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-1.0g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1897165-0.5g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 0.5g |
$891.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-10.0g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1897165-10g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 10g |
$3992.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-5g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 5g |
$2692.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-1g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 1g |
$928.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-2.5g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 2.5g |
$1819.0 | 2023-09-18 | ||
| Enamine | EN300-1897165-5.0g |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol |
1337256-91-3 | 5g |
$2692.0 | 2023-06-01 |
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
1337256-91-3 (2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol) 関連製品
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 506-17-2(cis-Vaccenic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
